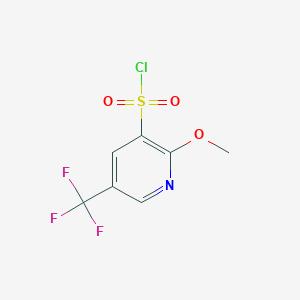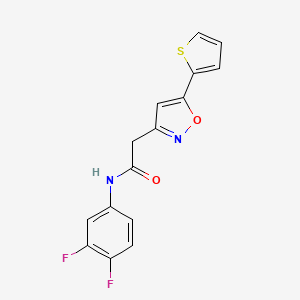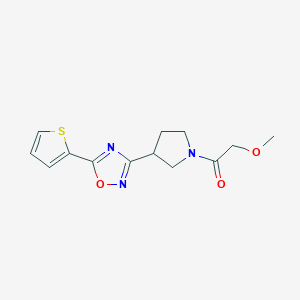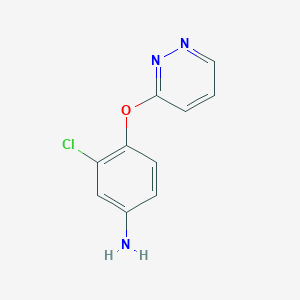
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, commonly known as Quinolinic acid (QUIN), is an endogenous neurotoxin that plays a crucial role in several neurological disorders. QUIN is a metabolite of the kynurenine pathway, which is responsible for the catabolism of tryptophan, an essential amino acid. The accumulation of QUIN has been linked to several neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid exerts its neurotoxic effects by several mechanisms, including the activation of N-methyl-D-aspartate (NMDA) receptors, the induction of oxidative stress, and the inhibition of energy metabolism. The activation of NMDA receptors by this compound leads to an influx of calcium ions, which can trigger several downstream signaling pathways that contribute to neurodegeneration. The induction of oxidative stress by this compound leads to the production of reactive oxygen species, which can damage cellular components and contribute to neurodegeneration. Finally, the inhibition of energy metabolism by this compound can lead to a decrease in ATP production, which can impair cellular function and contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the induction of apoptosis, the activation of microglia, and the inhibition of energy metabolism. The induction of apoptosis by this compound leads to the programmed cell death of neurons, which can contribute to neurodegeneration. The activation of microglia by this compound leads to the production of pro-inflammatory cytokines, which can contribute to neuroinflammation and neurodegeneration. Finally, the inhibition of energy metabolism by this compound can lead to a decrease in ATP production, which can impair cellular function and contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid has several advantages and limitations for lab experiments. The advantages of this compound include its ability to induce neurodegeneration in animal models, its relatively straightforward chemical synthesis, and its well-characterized mechanisms of action. The limitations of this compound include its potential toxicity to researchers, the need for specialized equipment and facilities to handle the compound safely, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research on (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid, including the development of novel therapeutic interventions, the identification of biomarkers for neurodegenerative diseases, and the investigation of the role of this compound in other neurological disorders. Potential therapeutic interventions include the development of NMDA receptor antagonists, the inhibition of oxidative stress, and the enhancement of energy metabolism. The identification of biomarkers for neurodegenerative diseases could aid in the early diagnosis and treatment of these disorders. Finally, the investigation of the role of this compound in other neurological disorders, such as epilepsy and traumatic brain injury, could provide insights into the pathophysiology of these disorders and potential therapeutic interventions.
Métodos De Síntesis
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid can be synthesized in the laboratory by the oxidation of anthranilic acid or by the decarboxylation of 3-hydroxyanthranilic acid. The chemical synthesis of this compound is relatively straightforward, and the compound can be obtained in high purity.
Aplicaciones Científicas De Investigación
(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid has been extensively studied in the field of neuroscience due to its role in several neurological disorders. The compound has been used as a tool to study the mechanisms of neurodegeneration and the pathophysiology of several neurological disorders. This compound has also been used to develop animal models of neurodegenerative diseases, which have been instrumental in the development of potential therapeutic interventions.
Propiedades
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11(16)6-5-10(13(18)19)14-7-8-3-1-2-4-9(8)12(14)17/h1-4,10H,5-7H2,(H,15,16)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDLRPXGAMZGP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)
![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)
![2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2755259.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)

![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2755269.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)

![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)
